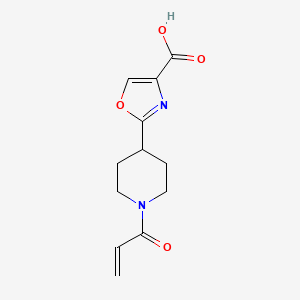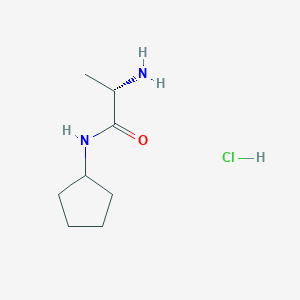
(2S)-2-Amino-N-cyclopentylpropanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Biocatalytic Asymmetric Synthesis
(1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in the synthesis of potent hepatitis C virus NS3/4A protease inhibitors, can be synthesized using biocatalytic asymmetric synthesis. A study isolated bacterial strains for this purpose, with Sphingomonas aquatilis demonstrating high stability and enantioselectivity in this process (Zhu, Shi, Zhang, & Zheng, 2018).
Analytical Method Development
A liquid chromatography-ultraviolet absorbance detection assay using derivatization has been developed for ES-285·HCl [(2S,3R)-2-amino-3-octadecanol hydrochloride], a novel investigational anticancer agent. This method ensures accurate quantification and purity determination of the active pharmaceutical ingredient and its dosage form (Brok, Nuijen, Miranda, Floriano, Munt, Manzanares, & Beijnen, 2003).
Crystal Structure Analysis
The crystal structure of 2-amino-5-methylpyridine hydrochloride, related to (2S)-2-Amino-N-cyclopentylpropanamide hydrochloride, was determined using single-crystal X-ray diffraction techniques. Such studies are essential for understanding the molecular arrangements and stability of crystalline materials (Sherfinski & Marsh, 1975).
Enzymatic Synthesis
Enzymatic resolution has been used in the synthesis of both epimers of L-cyclopentenylglycine, closely related to (2S)-2-Amino-N-cyclopentylpropanamide hydrochloride. This process involved condensation and enantioselective hydrolysis, demonstrating the role of biocatalysts in synthesizing complex organic compounds (Andersen, Nielsen, & Jaroszewski, 2000).
Immunomodulatory Effects
2-alkyl-2-aminopropane-1,3-diols, with a similar structural motif, have been studied as potent immunosuppressants. These compounds showed significant efficacy in prolonging rat skin allograft survival, highlighting their potential in organ transplantations and autoimmune disease treatments (Fujita, Hirose, Yoneta, Sasaki, Inoue, Kiuchi, Hirase, Chiba, Sakamoto, & Arita, 1996).
Optical Resolution and Crystallization
The optical resolution by preferential crystallization of (2RS,3SR)-2-amino-3-chlorobutanoic acid hydrochloride was studied, providing insights into obtaining optically pure compounds, a crucial aspect in the synthesis of many pharmaceuticals (Shiraiwa, Miyazaki, Ohta, Motonaka, Kobayashi, Kubo, & Kurokawa, 1997).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-N-cyclopentylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(9)8(11)10-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOLMHGLHOXRA-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Methoxypyridin-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2414395.png)
![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)
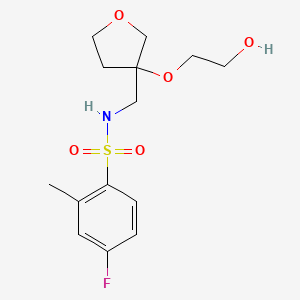
![5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole](/img/structure/B2414401.png)
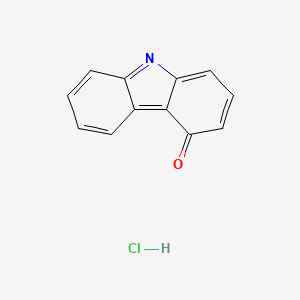
![(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2414403.png)
![2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2414404.png)
![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)
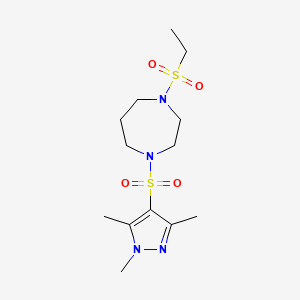
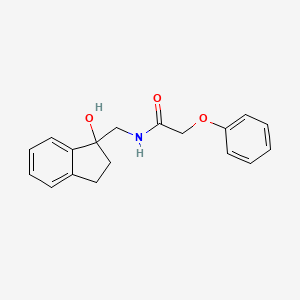

![4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2414412.png)
![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2414413.png)
